Home > Products > Screening Compounds P110205 > Fexapotide triflutate
Fexapotide triflutate - 1609252-56-3

Fexapotide triflutate

Catalog Number: EVT-15632346
CAS Number: 1609252-56-3
Molecular Formula: C100H168F15N27O35S
Molecular Weight: 2625.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fexapotide triflutate is classified under medicinal preparations containing peptides, specifically those with defined amino acid sequences. Its chemical classification falls within the realm of human necessities, particularly in medical or veterinary science. The compound is identified by its CAS number 1609252-56-3 and has been detailed in various patents and scientific literature .

Synthesis Analysis

Methods and Technical Details

Fexapotide triflutate is synthesized through solid-phase peptide synthesis, a common method for producing peptides with high purity and yield. The specific amino acid sequence of fexapotide triflutate is:

  • Sequence: lle-Asp-GIn-GIn-Val-Leu-Ser-Arg-lle-Lys-Leu-Glu-lle-Lys-Arg-Cys-Leu

This 17-mer peptide can undergo modifications to enhance its stability and efficacy, such as cyclization through disulfide bond formation or substitution of peptide bonds with pseudopeptide bonds to resist proteolysis . The synthesis typically involves protecting group strategies to ensure that the desired side chains are not modified during the coupling reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula for fexapotide triflutate is C100H168F15N27O35S, with an exact mass of approximately 2,169.72 g/mol. The structure consists of a complex arrangement of amino acids that confer specific biological activities relevant to its therapeutic applications. The presence of fluorinated residues enhances its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Fexapotide triflutate primarily acts through mechanisms involving apoptosis in prostate cells. Upon administration, it interacts with cellular pathways that lead to:

  • Activation of caspases (caspases 7, 8, and 10)
  • Modulation of tumor necrosis factor pathways
  • Influence on B-cell lymphoma pathways

These interactions result in cellular events such as loss of membrane integrity, mitochondrial dysfunction, and subsequent cell death, which are critical for reducing prostate tissue volume and alleviating symptoms associated with benign prostatic hyperplasia .

Mechanism of Action

Process and Data

The mechanism of action for fexapotide triflutate involves several key processes:

  1. Intraprostatic Injection: Delivered via transrectal ultrasound-guided injection directly into the prostate.
  2. Caspase Pathway Activation: Initiation of apoptotic pathways leading to programmed cell death in hyperplastic prostate cells.
  3. Reduction in Prostate Volume: The apoptosis results in a decrease in glandular tissue, alleviating urinary obstruction symptoms.

Clinical studies indicate that fexapotide triflutate effectively reduces both subjective symptoms measured by the International Prostate Symptom Score and objective clinical outcomes such as acute urinary retention rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fexapotide triflutate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Chemically stable under recommended storage conditions; no hazardous reactions reported under standard handling procedures .

The compound's stability allows for long-term storage, making it suitable for clinical applications.

Applications

Scientific Uses

Fexapotide triflutate has significant implications in urology, particularly for:

  • Treatment of Benign Prostatic Hyperplasia: Demonstrated efficacy in reducing lower urinary tract symptoms without the complications associated with surgical interventions.
  • Localized Prostate Cancer: Investigated as a potential treatment option for patients with low-grade localized prostate cancer, offering a minimally invasive alternative to traditional therapies .
Molecular Mechanisms of Apoptosis Induction in Prostate Tissue

Caspase Pathway Activation Dynamics

FT induces apoptosis through sequential activation of key caspase enzymes, forming a hierarchical signaling cascade that executes programmed cell death. Research demonstrates that FT specifically activates initiator caspases 8 and 10, which subsequently cleave and activate effector caspases 3 and 7 [1] [3]. This activation cascade is amplified through caspase recruitment domains (CARDs 6, 11, and 14) and DIABLO (Direct IAP-Binding Protein with Low pI), which counteracts endogenous inhibitor of apoptosis proteins (IAPs) [1].

The temporal dynamics of caspase activation follow a predictable sequence beginning within hours post-FT exposure. Biochemical studies reveal that caspase-8 activation initiates within 4-6 hours, followed by measurable effector caspase activity within 12-24 hours, culminating in morphological changes characteristic of apoptosis [3]. This caspase cascade leads to the proteolytic cleavage of critical cellular components, including structural proteins (e.g., lamins), DNA repair enzymes (e.g., PARP), and cell cycle regulators, resulting in the systematic dismantling of the cell [1] [7].

Table: Caspase Activation Cascade Induced by Fexapotide Triflutate

Caspase TypeSpecific IsoformsActivation TimingPrimary Apoptotic Function
InitiatorCaspase-8, Caspase-104-6 hours post-exposureActivation cascade initiation; cleavage of downstream effectors
EffectorCaspase-3, Caspase-712-24 hours post-exposureExecution phase: proteolysis of structural and functional cellular proteins
RegulatoryCARD6, CARD11, CARD142-4 hours post-exposureSignal amplification; inhibition of IAP proteins via DIABLO

Tumor Necrosis Factor (TNF) Signaling Modulation

FT modulates the TNF superfamily pathways through selective engagement of both ligands and receptors that collectively drive apoptosis in prostate epithelial cells. Studies demonstrate that FT treatment significantly upregulates TNF1 (TNF-α), along with TNFSF6 (FasL), TNFSF8 (CD30L), and TNFSF9 (4-1BBL) ligands [1] [3]. Concurrently, FT enhances expression of corresponding death receptors, including TNFRSF19L (TROY), TNFRSF25 (DR3), and TRAF proteins (TRAF2, TRAF3, TRAF4, TRAF6) that facilitate signal transduction [1] [7].

This coordinated modulation creates a pro-apoptotic signaling milieu through two primary mechanisms: First, ligand-receptor engagement triggers homotrimerization of death receptors, which recruit adaptor proteins via death domains to form the death-inducing signaling complex (DISC). Second, TRAF protein interactions activate both caspase-dependent and -independent death pathways through NF-κB regulation and JNK pathway stimulation [3]. The resulting signaling environment overrides cellular survival mechanisms specifically in hyperplastic prostate tissue while maintaining the integrity of surrounding structures, demonstrating remarkable tissue selectivity [1] [7].

BCL Family Protein Interactions and Mitochondrial Metabolic Arrest

FT profoundly influences the BCL-2 protein family equilibrium, shifting the balance toward pro-apoptotic signaling through selective upregulation of BH3-only proteins (BIK, HRK) and pro-apoptotic effectors (BAK, BAX), while downregulating anti-apoptotic members (BCL-2, BCL-xL) [1] [6]. This altered expression profile directly induces mitochondrial outer membrane permeabilization (MOMP), a critical event in intrinsic apoptosis [6].

The mitochondrial events triggered by FT include depolarization of the inner mitochondrial membrane, resulting in arrest of oxidative phosphorylation and reduced ATP synthesis [1] [9]. Concomitantly, FT induces cytochrome c release into the cytosol, where it forms the apoptosome complex with Apaf-1, further amplifying caspase activation [6]. Biochemical analyses reveal that FT-treated prostate cells exhibit 40-60% reduction in ATP levels within 24 hours, effectively inducing metabolic crisis [1]. Additionally, FT modulates the interaction between BCL-2 proteins and mitochondrial morphogenesis regulators (mitofusins 1 and 2), promoting mitochondrial fragmentation that precedes cellular dismantling [6].

Table: BCL Family Proteins Modulated by Fexapotide Triflutate

Functional CategorySpecific ProteinsExpression ChangeDownstream Consequences
BH3-only ProteinsBIK, HRKUpregulatedAnti-apoptotic BCL-2 inhibition; BAX/BAK activation
Pro-apoptotic EffectorsBAX, BAK, BCL2L10, BCL3UpregulatedMitochondrial outer membrane permeabilization; cytochrome c release
Anti-apoptotic MembersBCL-2, BCL-xLDownregulatedLoss of mitochondrial protection; enhanced MOMP

Selective RNA Depletion and DNA Lysis Mechanisms

FT induces selective nucleic acid degradation through a coordinated process beginning with rapid RNA depletion. Biochemical analyses demonstrate significant reduction in ribosomal RNA (rRNA) and messenger RNA (mRNA) pools within 12-18 hours post-treatment, preceding DNA damage markers [1] [3]. This RNA depletion occurs through the activation of latent ribonucleases and impaired RNA synthesis, creating translational arrest that prevents cellular repair mechanisms [7].

Subsequent to RNA depletion, FT initiates focal DNA lysis characterized by chromatin condensation, internucleosomal cleavage, and DNA fragmentation into characteristic 180-200 base pair fragments [1] [3]. This process involves the activation of Ca²⁺/Mg²⁺-dependent endonucleases and caspase-activated DNase (CAD), which is released from its inhibitor ICAD through caspase-3 mediated cleavage [1]. Advanced imaging studies reveal three distinct nuclear phases: early perinuclear chromatin aggregation (Phase I), progressive chromatin condensation into defined masses (Phase II), and ultimate nuclear fragmentation into membrane-bound apoptotic bodies (Phase III) [3]. These irreversible nucleic acid alterations ensure complete termination of cellular functions specifically in prostate epithelial cells, while sparing stromal components and surrounding tissues [1] [7].

Table: Temporal Progression of Nucleic Acid Degradation Induced by Fexapotide Triflutate

Time Post-ExposureRNA AlterationsDNA AlterationsMorphological Correlates
0-6 hoursRibosomal disaggregation; mRNA destabilizationChromatin relaxationLoss of nucleolar definition
6-18 hours>60% rRNA depletion; translational arrestEarly chromatin marginalizationPerinuclear chromatin aggregation
18-36 hoursNear-complete RNA depletionDNA fragmentation into nucleosomal unitsNuclear pyknosis; karyorrhexis
>36 hoursComplete RNA degradationDNA ladder formation; nuclear envelope disintegrationApoptotic body formation

Properties

CAS Number

1609252-56-3

Product Name

Fexapotide triflutate

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C100H168F15N27O35S

Molecular Weight

2625.6 g/mol

InChI

InChI=1S/C90H163N27O25S.5C2HF3O2/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9;5*3-2(4,5)1(6)7/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101);5*(H,6,7)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-;;;;;/m0...../s1

InChI Key

IBMWAUVJJROIMB-IWEBAUSJSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.